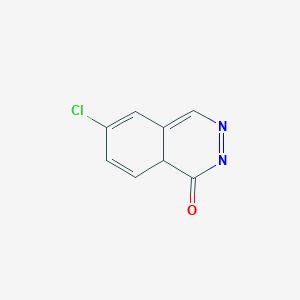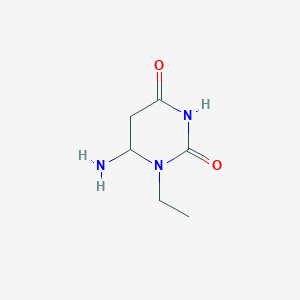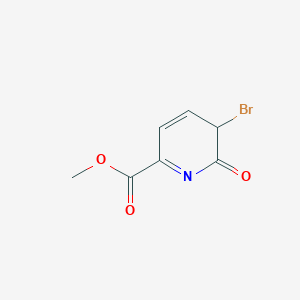![molecular formula C27H24NO6- B12360545 L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B12360545.png)
L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(phenylmethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Glu-OBzl, also known as N-α-Fmoc-L-glutamic acid α-benzyl ester, is a derivative of glutamic acid. It is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound has the empirical formula C27H25NO6 and a molecular weight of 459.49 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fmoc-Glu-OBzl is synthesized through the esterification of N-α-Fmoc-L-glutamic acid with benzyl alcohol. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of Fmoc-Glu-OBzl follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: Fmoc-Glu-OBzl can undergo oxidation reactions, particularly at the benzyl ester group.
Reduction: The compound can be reduced to remove the Fmoc protecting group, typically using piperidine.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Piperidine in dimethylformamide (DMF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Removal of the Fmoc group to yield free amines.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Fmoc-Glu-OBzl is extensively used in scientific research, particularly in the field of peptide synthesis. It serves as a building block for the synthesis of peptides and proteins. The compound is also used in the development of peptide-based drugs and in the study of protein-protein interactions. Additionally, it finds applications in the synthesis of complex organic molecules and in the development of new materials for biomedical applications .
Wirkmechanismus
The primary mechanism of action of Fmoc-Glu-OBzl involves the protection of the amino group during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection. The benzyl ester group provides additional protection to the carboxyl group, which can be removed through hydrogenation or treatment with strong acids .
Vergleich Mit ähnlichen Verbindungen
Fmoc-Glu(OBzl)-OH: Another derivative of glutamic acid with a similar structure but different functional groups.
Fmoc-Glu-OtBu: Contains a tert-butyl ester group instead of a benzyl ester group.
Fmoc-Lys(OBzl)-OH: A derivative of lysine with a benzyl ester group.
Uniqueness: Fmoc-Glu-OBzl is unique due to its combination of the Fmoc protecting group and the benzyl ester group, which provides dual protection during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins .
Eigenschaften
Molekularformel |
C27H24NO6- |
|---|---|
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoate |
InChI |
InChI=1S/C27H25NO6/c29-25(30)15-14-24(26(31)33-16-18-8-2-1-3-9-18)28-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,30)/p-1/t24-/m0/s1 |
InChI-Schlüssel |
FMWLYDDRYGOYMY-DEOSSOPVSA-M |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Pyrido[4,3-d]pyrimidine-6(4H)-carboxylic acid, 2-amino-3,5,7,8-tetrahydro-4-oxo-, 1,1-dimethylethyl ester](/img/structure/B12360505.png)








![Cyclopenta[c]pyran-1-ylmethanamine;hydrochloride](/img/structure/B12360534.png)

